

Electronic and steric profile of 2-(Phenylthio)benzoic acid

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Compound of Interest

Compound Name: 2-(Phenylthio)benzoic acid

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An In-Depth Technical Guide to the Electronic and Steric Profile of **2-(Phenylthio)benzoic Acid**

Executive Summary

2-(Phenylthio)benzoic acid (PTBA) is a bifunctional organic compound that has garnered significant interest within synthetic and medicinal chemistry.^[1] Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, creates a distinctive electronic and steric environment. This profile makes it a valuable precursor for a variety of heterocyclic systems and a foundational building block for developing pharmacologically active molecules.^[1] This guide provides an in-depth analysis of the electronic and steric characteristics of PTBA, explains the causality behind its synthetic and analytical protocols, and explores the implications of its molecular architecture for applications in drug development and material science.

Introduction: The Strategic Importance of 2-(Phenylthio)benzoic Acid

In the landscape of chemical synthesis, the strategic value of an intermediate is defined by its versatility and the unique properties it imparts to its derivatives. **2-(Phenylthio)benzoic acid**, CAS 1527-12-4, is a prime example of such a molecule.^{[2][3]} Its architecture is a study in contrasts: the carboxylic acid group is a classic electron-withdrawing, meta-directing substituent, while the thioether linkage acts as an activating, ortho-, para-directing group

through the donation of sulfur's lone pairs.^[1] This electronic push-pull relationship not only governs the molecule's reactivity in electrophilic aromatic substitution reactions but also influences its three-dimensional conformation and potential for intermolecular interactions.

Derivatives of PTBA have shown considerable promise as antimicrobial, anticancer, and anti-inflammatory agents.^{[1][2][4]} The PTBA scaffold is frequently used to synthesize bioactive heterocyclic compounds like thioxanthones and dibenzothiophenes, which are core structures in studies targeting various biological pathways.^[1] A thorough understanding of the parent molecule's electronic and steric nature is therefore paramount for researchers aiming to rationally design novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The fundamental properties of **2-(Phenylthio)benzoic acid** are summarized below. These data provide the baseline for its handling, reactivity, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	2-(Phenylsulfanyl)benzoic acid	[3][5]
Synonyms	2-Carboxy diphenyl sulfide	[2][3]
CAS Number	1527-12-4	[3][6]
Molecular Formula	C ₁₃ H ₁₀ O ₂ S	[3][5]
Molecular Weight	230.28 g/mol	[3][5]
Melting Point	~167 °C	[7]
Appearance	White to yellow solid	[8]
Solubility	Soluble in organic solvents, limited in water	[2]

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```
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C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
// Carboxylic Acid Group
```

```
C2 -- C14;
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```
C14 -- 016;  
016 -- H17;
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```
// Thioether Linkage  
C6 -- S7;  
S7 -- C8;
```

```
// Benzene Ring 2 (Phenyl)  
C8 -- C9;  
C9 -- C10;  
C10 -- C11;  
C11 -- C12;  
C12 -- C13;  
C13 -- C8;
```

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C1 -- C6; C2 -- C3; C4 -- C5;  
C9 -- C10; C11 -- C12; C13 -- C8;  
}
```

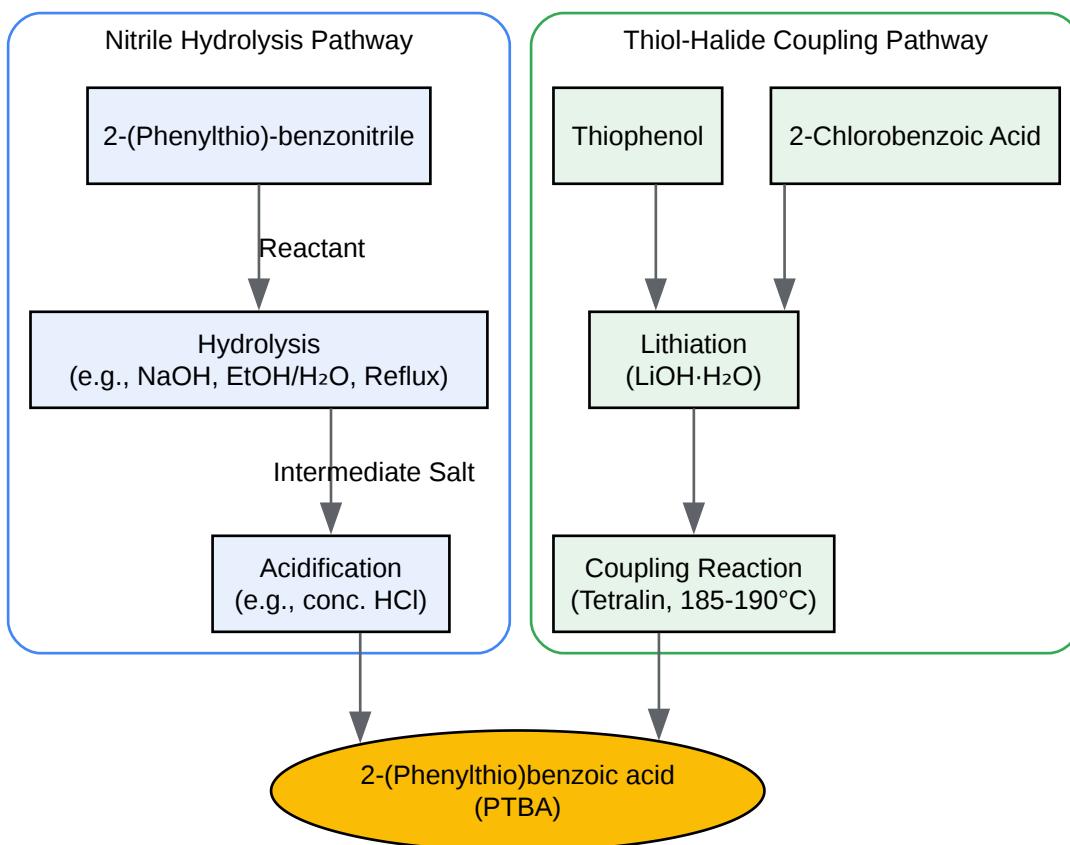
Caption: 2D structure of **2-(Phenylthio)benzoic acid**.

Synthesis and Spectroscopic Characterization

The integrity of any advanced analysis rests on the confirmed purity and structure of the starting material. PTBA can be synthesized via several routes, with the choice often dictated by the availability of precursors and desired scale.

Synthetic Pathways

One common laboratory-scale synthesis involves the hydrolysis of a nitrile precursor, which is often more readily synthesized than the corresponding acid.^{[1][9]} Another industrially relevant method is the reaction between a lithium thiophenoxyde and lithium 2-chlorobenzoate.^[10]



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Caption: Key synthetic pathways to **2-(Phenylthio)benzoic acid**.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is adapted from established procedures for synthesizing substituted PTBA derivatives.^[9]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(phenylthio)benzonitrile (1 equivalent), ethanol, and a 15% aqueous solution of sodium hydroxide.

- Reflux: Heat the mixture to reflux and maintain for 12 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, dilute the reaction mixture with water. Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., benzene or toluene) to remove any unreacted nitrile and non-polar impurities.
- Acidification: Transfer the aqueous phase to a beaker and cool in an ice bath to 0°C. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). A precipitate of **2-(phenylthio)benzoic acid** will form.
- Isolation & Purification: Extract the product into an appropriate organic solvent, such as methylene chloride. Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the solid product.[9]

Spectroscopic Analysis Protocol and Interpreted Data

Confirming the identity and purity of the synthesized PTBA is a critical, self-validating step.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.
- Protocol:
 - Sample Preparation: Dissolve 10-20 mg of the sample for ^1H NMR (20-50 mg for ^{13}C NMR) in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving carboxylic acids.[11]
 - Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ^{13}C NMR, a proton-decoupled experiment is standard.
- Expected Data: While a specific experimental spectrum for the parent compound is not readily available in the searched literature, data from derivatives and spectral prediction tools allow for a reliable interpretation.[11][12]

Nucleus	Expected Chemical Shift (δ , ppm)	Assignment and Rationale
^1H	12.0 - 13.5 (broad singlet)	-COOH: The acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange.[13]
^1H	7.0 - 8.2 (complex multiplets)	Ar-H: Nine aromatic protons on two distinct ring systems will produce a complex set of overlapping signals. Protons ortho to the carboxyl group and thioether linkage will be most affected.
^{13}C	~168	C=O: The carboxyl carbon is characteristically found in this downfield region.[12]
^{13}C	125 - 140	Ar-C: Aromatic carbons. The carbons directly attached to the sulfur (C-S) and the carboxyl group (C-COOH) will be distinct, as will the ipso-carbon of the phenyl ring attached to sulfur.[12]

3.3.2 Infrared (IR) Spectroscopy

- Rationale: IR spectroscopy is highly effective for identifying key functional groups.
- Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
- Expected Data:

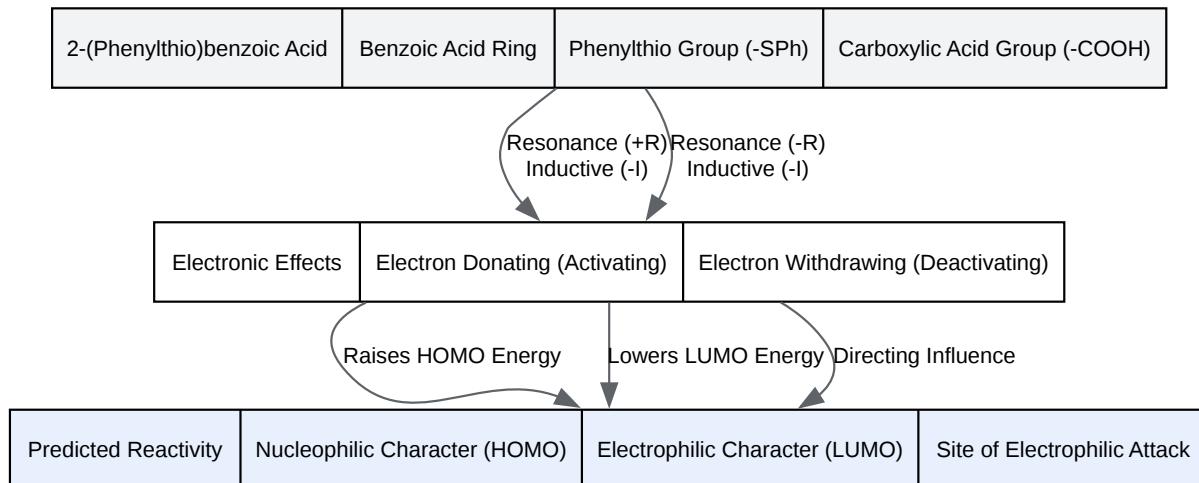
Wavenumber (cm ⁻¹)	Vibration	Significance
2500 - 3300 (very broad)	O-H stretch	Characteristic of a carboxylic acid dimer formed by hydrogen bonding.
~1700	C=O stretch	Strong absorption indicating the carboxylic acid carbonyl group. Conjugation may shift this slightly.
1600, 1475	C=C stretch	Aromatic ring skeletal vibrations.
~1250, ~1100	C-O stretch	Associated with the carboxylic acid moiety.

Electronic Profile: A Tale of Two Substituents

The electronic nature of PTBA is dictated by the interplay between the electron-withdrawing carboxylic acid (-COOH) and the electron-donating phenylthio (-SPh) groups. This dynamic is best understood through computational chemistry.

Theoretical Framework: Density Functional Theory (DFT)

- Causality: Experimental determination of electron distribution is complex. Density Functional Theory (DFT) provides a powerful and validated computational method to model these properties.^[1] It allows for the calculation of molecular orbital energies (like HOMO and LUMO), electrostatic potential, and charge distribution, which are direct indicators of reactivity.^{[1][14]}

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Caption: Logical flow of electronic influences in PTBA.

Key Electronic Descriptors

- Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The thioether group, with its sulfur lone pairs, is expected to significantly raise the HOMO energy, making the molecule susceptible to oxidation and a participant in metal-catalyzed reactions.^[1]
- Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. The region around the carboxylic acid proton will be strongly positive (blue), indicating its high acidity and potential for hydrogen bonding. The sulfur atom and the aromatic rings will show regions of negative potential (red), indicating electron density and sites susceptible to electrophilic attack.
- Influence on Reactivity: The competition between the activating -SPh group and the deactivating -COOH group makes predicting the outcome of electrophilic aromatic substitution complex. The -SPh group directs ortho and para. The para position (C4) and the

ortho position (C6) relative to the sulfur are activated. The -COOH group directs meta (C4 and C6). Thus, both groups reinforce substitution at the C4 and C6 positions of the benzoic acid ring.

Steric Profile: Conformation and Solid-State Packing

The three-dimensional shape of PTBA dictates how it can interact with other molecules, from solvent to biological receptors.

Conformational Preferences

The molecule has two key rotational degrees of freedom: the C-S bond and the C-C bond to the carboxyl group. The steric bulk of the ortho-substituents forces a non-planar arrangement. X-ray crystallography data for the closely related 2-(isopropylthio)benzoic acid shows a dihedral angle of 13.6° between the plane of the benzene ring and the carboxyl group.[\[15\]](#) A similar twisted conformation is expected for PTBA to minimize steric hindrance.

X-ray Crystallography Insights

While a specific crystal structure for PTBA was not found in the initial search, benzoic acids are well-documented to form centrosymmetric dimers in the solid state.[\[1\]](#)

- **Self-Validating System:** This dimerization is a highly predictable and self-validating feature. Two PTBA molecules are expected to align head-to-tail, linked by a pair of strong hydrogen bonds between their carboxyl groups.[\[15\]](#) This interaction is a dominant force in the crystal packing and significantly influences the molecule's physical properties, such as its melting point and solubility. The O···O distance in these dimers is typically around 2.6 Å.[\[15\]](#)

Implications for Drug Design

The defined, non-planar conformation and the strong hydrogen-bonding capability of PTBA are critical features for drug development. The steric profile determines the shape-complementarity with a target's binding pocket, while the electronic profile governs the potential for specific interactions like hydrogen bonds, π - π stacking, and salt bridges. The ability to modify the PTBA scaffold—for example, by oxidizing the thioether to a sulfoxide or sulfone—dramatically alters

both the electronic and steric properties, providing a powerful tool for structure-activity relationship (SAR) studies.[\[1\]](#)

Conclusion

2-(Phenylthio)benzoic acid is more than a simple chemical intermediate; it is a carefully balanced molecular system. Its electronic profile is a product of competing substituent effects, creating nuanced reactivity. Its steric profile is defined by a twisted conformation and a strong propensity for hydrogen-bonded dimerization. The protocols for its synthesis and characterization are robust and self-validating, ensuring the high quality required for research. For scientists in drug development and material science, a deep appreciation for these fundamental electronic and steric characteristics is the foundation upon which innovation is built, enabling the rational design of molecules with tailored functions and enhanced performance.

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